4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS No.: 2640953-06-4
Cat. No.: VC11832969
Molecular Formula: C20H27N5O
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640953-06-4 |
|---|---|
| Molecular Formula | C20H27N5O |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
| Standard InChI | InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2 |
| Standard InChI Key | ITVFHELMDPBEQT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Introduction
Overview of the Compound
The chemical compound 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic molecule that combines key structural features of pyridazine, piperazine, and morpholine. These scaffolds are frequently utilized in medicinal chemistry due to their bioactivity and versatility in drug design.
This compound contains:
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A pyridazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms.
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A piperazine moiety substituted with a 2-phenylethyl group, contributing to its potential biological activity.
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A morpholine ring, which is often associated with improved pharmacokinetics and solubility in drug candidates.
Synthesis Pathways
The synthesis of compounds similar to 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves:
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Functionalization of pyridazine: Starting with commercially available pyridazine derivatives, substitutions at the 3rd and 6th positions are introduced using halogenation or nucleophilic substitution reactions.
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Piperazine incorporation: The piperazine moiety is added through alkylation or reductive amination reactions, often using phenylethyl bromides or related reagents.
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Morpholine attachment: The final step involves coupling morpholine to the pyridazine scaffold via nucleophilic substitution or amidation.
Potential Applications
Compounds with similar structures have demonstrated significant biological activities, including:
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Monoamine Oxidase (MAO) Inhibition: Pyridazine derivatives containing piperazine moieties have shown selective inhibition of MAO-B enzymes, which are implicated in neurodegenerative diseases like Parkinson's .
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Antitumor Activity: N-heterocyclic compounds, including those with pyridazine cores, exhibit cytotoxic effects against cancer cell lines by inhibiting key enzymes or interacting with DNA .
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Antiviral and Antibacterial Properties: Piperazine-containing derivatives have been explored for their potential to inhibit viral replication and bacterial growth .
Biological Activity and Mechanism
The biological activity of this compound can be attributed to its structural features:
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Pyridazine Core: Known for interacting with enzyme active sites due to its electron-rich nitrogen atoms.
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Piperazine Substitution: Enhances receptor binding affinity and improves lipophilicity.
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Morpholine Ring: Contributes to solubility and bioavailability.
Studies on related compounds reveal:
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Moderate-to-high receptor binding affinity, particularly for neurotransmitter receptors.
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Selective enzyme inhibition profiles (e.g., MAO-B over MAO-A) .
Data Table for Related Compounds
Research Gaps and Future Directions
While the compound 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine shows promise based on its structural analogs:
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Detailed pharmacokinetic studies are required to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
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Further in vitro and in vivo studies should assess its efficacy against specific biological targets like enzymes or receptors.
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Toxicological profiling is necessary to determine its safety profile.
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